N-ethyl-2,2-dimethoxyethanamine
Description
Nomenclature and Structural Context within the 2,2-Dimethoxyethylamine Family
The systematic IUPAC name for this compound is N-ethyl-2,2-dimethoxyethanamine . It belongs to a class of compounds derived from the parent molecule, 2,2-dimethoxyethylamine . chemsrc.comchemspider.com The core structure consists of an ethylamine (B1201723) backbone where the second carbon atom is bonded to two methoxy (B1213986) groups. This arrangement is chemically significant as the dimethoxy groups form a dimethyl acetal (B89532), which serves as a protecting group for an aldehyde.
The 2,2-dimethoxyethylamine family includes a series of N-substituted derivatives, each offering slightly different properties and reactivities. The presence of the ethyl group on the nitrogen atom in this compound influences its basicity and steric profile compared to the parent amine or other derivatives like N,N-dimethyl-2,2-dimethoxyethanamine.
Table 1: Structural Comparison of 2,2-Dimethoxyethylamine and its Derivatives
| Compound Name | Molecular Formula | Structure |
|---|---|---|
| 2,2-Dimethoxyethylamine | C₄H₁₁NO₂ | NH₂CH₂CH(OCH₃)₂ |
| This compound | C₆H₁₅NO₂ | CH₃CH₂NHCH₂CH(OCH₃)₂ |
| N,N-dimethyl-2,2-dimethoxyethanamine | C₆H₁₅NO₂ | (CH₃)₂NCH₂CH(OCH₃)₂ |
Significance as a Versatile Synthetic Intermediate in Organic Chemistry
The primary significance of this compound lies in its role as a versatile synthetic intermediate. The acetal group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal a reactive aldehyde functionality. This "masked" aldehyde allows for the selective introduction of a formyl group (-CHO) at a later stage of a complex synthesis, preventing unwanted side reactions.
The parent compound, 2,2-dimethoxyethylamine, is a known critical intermediate in the synthesis of several pharmaceutically important molecules, including ivabradine (B130884), proline analogs, and praziquantel. chemicalbook.com It is also utilized in the preparation of chitosan-dendrimer hybrids and in multicomponent reactions to form α-aminophosphonates. chemicalbook.com By logical extension, this compound offers a similar synthetic potential, providing a pathway to N-ethyl substituted target molecules.
One of the key reaction types where this class of compounds is valuable is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline ring system. wikipedia.orgnih.gov These ring systems are core structures in many naturally occurring alkaloids and bioactive compounds. wikipedia.orgnih.gov While specific literature detailing the use of this compound in this reaction is not abundant, its structural similarity to the reactants used in well-established Pictet-Spengler syntheses suggests its potential as a precursor to N-ethyl substituted heterocyclic products. The general mechanism involves the in-situ generation of an aldehyde from the dimethoxy acetal, which then reacts with a suitable aromatic partner.
Furthermore, the secondary amine group in this compound can participate in a variety of other chemical transformations, such as N-alkylation, acylation, and condensation reactions, further expanding its utility as a building block in the synthesis of diverse and complex organic molecules.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₅NO₂ |
| Molecular Weight | 133.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 55511-99-4 |
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2,2-dimethoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-4-7-5-6(8-2)9-3/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTDCSJFYZPOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388531 | |
| Record name | N-ethyl-2,2-dimethoxyethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55511-99-4 | |
| Record name | N-ethyl-2,2-dimethoxyethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Ethyl 2,2 Dimethoxyethanamine and Its Precursors
Synthesis of 2,2-Dimethoxyethylamine (Aminoacetaldehyde Dimethyl Acetal)
2,2-Dimethoxyethylamine, also known as aminoacetaldehyde dimethyl acetal (B89532), serves as a crucial building block in the synthesis of numerous organic compounds. chemicalbook.comguidechem.com Its preparation has been the subject of extensive research, leading to the development of several traditional and industrial methods.
Traditional and Industrial Preparative Routes
Industrially, 2,2-dimethoxyethylamine is primarily synthesized through the reaction of chloroacetaldehyde (B151913) dimethyl acetal with ammonia (B1221849). This process typically involves heating the reactants under pressure. google.comgoogle.com One patented method describes adding chloroacetaldehyde dimethyl acetal and methanol (B129727) to a pressure reaction kettle, followed by the introduction of liquid ammonia and heating to approximately 150°C. google.com The resulting intermediate materials are then subjected to distillation to recover methanol, followed by filtration, pH adjustment with a strong base like sodium hydroxide, and finally, rectification to obtain the purified product. google.comgoogle.com
Another established industrial route utilizes vinyl acetate (B1210297) as the starting material. This process involves a sequence of reactions including bromination, Gabriel synthesis, and hydrazinolysis to yield the final product. chemicalbook.com A more recent method starting from vinyl acetate involves chlorination in the presence of a phase transfer catalyst to form a chloroacetaldehyde dimethyl acetal crude product. This is subsequently reacted with liquid ammonia under heat and pressure, followed by basification and purification by distillation. patsnap.com
These industrial methods are designed for large-scale production and aim for high purity and yield.
Methods for Amine Protection and Deprotection in 2,2-Dimethoxyethylamine Synthesis
In multi-step organic syntheses involving 2,2-dimethoxyethylamine, it is often necessary to protect the primary amine functionality to prevent unwanted side reactions. nih.govlibretexts.org Carbamates are the most common type of protecting groups for amines, with tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) being widely used. nih.govorganic-chemistry.org
Boc Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org For 2,2-dimethoxyethylamine, this would involve treating it with Boc₂O and a suitable base like sodium bicarbonate in a solvent such as a water/THF mixture. The resulting N-Boc-2,2-dimethoxyethanamine is stable under a variety of reaction conditions. Deprotection of the Boc group is readily achieved under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent. fishersci.co.uk
Cbz Protection: The Cbz group is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction. total-synthesis.com This would yield N-Cbz-2,2-dimethoxyethanamine. A key advantage of the Cbz group is its stability to acidic and basic conditions, providing orthogonality to the Boc group. total-synthesis.comorganic-chemistry.org The Cbz group is typically removed by catalytic hydrogenolysis, for example, using palladium on carbon (Pd/C) and hydrogen gas, which cleaves the benzyl group to release the free amine. fishersci.co.uktotal-synthesis.com
The choice of protecting group depends on the specific reaction sequence and the compatibility of other functional groups present in the molecule.
N-Alkylation Strategies for Ethylation of 2,2-Dimethoxyethylamine
The introduction of an ethyl group onto the nitrogen atom of 2,2-dimethoxyethylamine to form N-ethyl-2,2-dimethoxyethanamine can be accomplished through several N-alkylation strategies.
Direct Alkylation via Halide or Related Electrophiles
Direct N-alkylation involves the reaction of 2,2-dimethoxyethylamine with an ethylating agent such as ethyl iodide or ethyl bromide. This is a classic S_N2 reaction where the nucleophilic amine attacks the electrophilic carbon of the ethyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. Careful control of reaction conditions, such as the stoichiometry of the reactants, is crucial to maximize the yield of the desired secondary amine.
Reductive Amination Procedures
Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines. libretexts.org This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgchegg.com
For the synthesis of this compound, this would involve the reaction of 2,2-dimethoxyethylamine with acetaldehyde (B116499). The initial reaction forms an imine (or more accurately, an enamine or iminium ion in equilibrium). A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is then used to reduce the imine to the final product. chegg.com These reducing agents are particularly suitable as they are mild enough not to reduce the starting aldehyde. This method generally provides good yields and minimizes the issue of over-alkylation seen in direct alkylation. libretexts.org
Synthesis through Ring-Opening Reactions (e.g., from aziridine (B145994) precursors leading to N-benzyl-2,2-dimethoxyethylamine analogues)
The ring-opening of activated aziridines with suitable nucleophiles provides a versatile route to a variety of N-substituted amines. nih.govorganic-chemistry.orgbeilstein-journals.org While not a direct route to this compound, this strategy can be employed to synthesize analogues like N-benzyl-2,2-dimethoxyethylamine, which can then be further processed.
In this approach, a suitably substituted aziridine, often activated with an electron-withdrawing group on the nitrogen (e.g., a sulfonyl or a diphenylphosphinyl group), can be opened by a nucleophile. organic-chemistry.orgbeilstein-journals.org For instance, an aziridine precursor could be synthesized and then reacted with a benzyl-containing nucleophile. Alternatively, an N-benzyl-activated aziridine could undergo ring-opening. The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring and the reaction conditions. nih.govresearchgate.net
Following the successful synthesis of an N-benzyl-2,2-dimethoxyethylamine analogue, the benzyl group can be removed via hydrogenolysis, similar to the deprotection of a Cbz group, to yield the secondary amine. This can then be ethylated using one of the methods described above. This multi-step approach offers a high degree of control and can be advantageous for the synthesis of complex molecules where other functional groups are present.
Optimized Reaction Conditions for this compound Formation
The formation of this compound can be efficiently achieved through two primary routes: direct N-alkylation and reductive amination. Optimization of these processes involves careful selection of reagents, catalysts, and reaction conditions to maximize yield and minimize byproduct formation.
Direct N-Alkylation: This approach involves the reaction of 2,2-dimethoxyethanamine with an ethylating agent. While traditional agents like ethyl halides are effective, research has explored the use of alcohols, which are considered greener alkylating agents. researchgate.net A study on the N-alkylation of ethylenediamine (B42938) using a heterogeneous CuO-NiO/γ-Al2O3 catalyst demonstrated high yields with primary and secondary alcohols. researchgate.net This catalytic system is applicable for the ethylation of 2,2-dimethoxyethanamine using ethanol (B145695), offering advantages in catalyst reusability and waste reduction. The reaction is typically performed in a fixed-bed reactor at elevated temperatures.
Reductive Amination: This is a highly versatile one-pot method for forming amines. libretexts.orglibretexts.org For this compound, this can be accomplished by reacting 2,2-dimethoxyethanamine with acetaldehyde or, alternatively, ethylamine (B1201723) with 2,2-dimethoxyacetaldehyde (B46314). The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the target amine. libretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a classic choice due to its selectivity. libretexts.orglibretexts.org More recent methods utilize catalysts like α-picoline-borane, which can facilitate the reaction in various media, including methanol or even water, under mild conditions. organic-chemistry.org Another advanced approach involves using a Palladium on carbon (Pd/C) catalyst with ammonium formate (B1220265) as an in-situ hydrogen donor, which allows the reaction to proceed smoothly at room temperature in an aqueous 2-propanol solvent. researchgate.net
The following interactive table summarizes optimized conditions for these synthetic routes.
| Method | Precursors | Catalyst / Reducing Agent | Solvent | Temperature | Typical Reaction Time | Yield / Selectivity |
| Catalytic N-Alkylation | 2,2-Dimethoxyethanamine, Ethanol | CuO-NiO/γ-Al2O3 | None (Gas-phase) | 180-220 °C | Varies with flow rate | High yield for mono-alkylation researchgate.net |
| Reductive Amination | 2,2-Dimethoxyethanamine, Acetaldehyde | Pd/C, Ammonium Formate | Aqueous 2-Propanol | Room Temperature | Not specified | Excellent yield researchgate.net |
| Reductive Amination | Ethylamine, 2,2-Dimethoxyacetaldehyde | α-Picoline-borane, Acetic Acid | Methanol or Water | Not specified | Not specified | High yield organic-chemistry.org |
| Reductive Amination | Ethylamine, 2,2-Dimethoxyacetaldehyde | Sodium Cyanoborohydride (NaBH3CN) | Methanol | Room Temperature | ~12 hours | Good to high yield libretexts.orglibretexts.org |
| Microwave-Assisted N-Alkylation | 2,2-Dimethoxyethanamine, Ethyl Halide | None | Water | Microwave Irradiation | Minutes | Rapid, high yield rsc.org |
Green Chemistry Approaches in Dimethoxyethylamine Synthesis
The principles of green chemistry aim to reduce or eliminate hazardous substances in chemical manufacturing. libretexts.org These principles are increasingly being applied to the synthesis of dimethoxyethylamine derivatives to enhance sustainability.
A key green strategy is the use of less toxic and more environmentally benign reagents. Dialkyl carbonates, such as diethyl carbonate (DEC), are excellent green alternatives to traditional alkylating agents like alkyl halides or sulfates. nih.gov The N-alkylation reaction with DEC is atom-economical, producing only the desired amine, carbon dioxide, and ethanol as byproducts, which are significantly less harmful than the salt wastes generated in conventional methods. nih.gov
The choice of catalyst is also crucial. Green chemistry favors the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and cost. researchgate.net Examples include the biogenic Cu-Zr bimetallic nanoparticles used for N-alkylation with dialkyl carbonates and solid-supported catalysts like CuO-NiO/γ-Al2O3. researchgate.netnih.gov These catalysts often allow reactions to proceed under milder conditions and with higher selectivity.
Replacing volatile organic compounds (VOCs) with greener solvents is another cornerstone of sustainable synthesis. Water is an ideal green solvent, and its use in reactions like microwave-assisted N-alkylation represents a significant improvement over traditional organic solvents. rsc.orgresearchgate.net Solvent-free, or neat, reaction conditions are also highly desirable and have been shown to be effective for certain reductive amination procedures. organic-chemistry.org
The table below compares traditional and green chemistry approaches for the synthesis of N-alkyldimethoxyethylamines.
| Process Aspect | Conventional Approach | Green Chemistry Approach | Key Advantages of Green Approach |
| Alkylating Agent | Ethyl Halides (e.g., Ethyl Bromide) | Diethyl Carbonate (DEC), Ethanol | Low toxicity, biodegradable, produces benign byproducts (CO2, ethanol) nih.gov |
| Catalyst | Homogeneous catalysts, stoichiometric bases | Heterogeneous, recyclable catalysts (e.g., CuO-NiO/γ-Al2O3, Cu-Zr BNPs) researchgate.netnih.gov | Catalyst is easily separated and reused, reduces waste, often provides higher selectivity. |
| Solvent | Volatile Organic Compounds (VOCs) (e.g., Toluene, DMF) | Water, Methanol, Aqueous 2-Propanol, or Solvent-Free (Neat) organic-chemistry.orgresearchgate.netrsc.org | Reduces environmental impact, lowers toxicity, simplifies purification. |
| Energy Source | Conventional thermal heating | Microwave irradiation | Significantly reduced reaction times, often improved yields. rsc.org |
| Byproducts | Stoichiometric amounts of halide salts | Ethanol, Carbon Dioxide | Non-toxic and easily managed byproducts. nih.gov |
Derivatives and Analogues: Synthesis and Structure Reactivity Relationships
N-Substituted 2,2-Dimethoxyethylamines
The substitution pattern on the nitrogen atom of 2,2-dimethoxyethylamine significantly influences the compound's properties and reactivity. This section examines the synthesis and characteristics of N-methyl, N,N-diethyl, and N-benzyl substituted analogues.
Synthesis
The synthesis of N-substituted 2,2-dimethoxyethylamines can be achieved through various established methodologies. A common approach involves the reaction of 2,2-dimethoxyethylamine with appropriate alkylating or arylating agents. For instance, N-benzyl-2,2-dimethoxyethanamine can be prepared through the reductive amination of benzaldehyde (B42025) with 2,2-dimethoxyethylamine. google.com This typically involves the formation of an imine intermediate, which is then reduced to the corresponding amine. google.com Another method involves the direct N-alkylation of 2,2-dimethoxyethylamine with an alkyl halide.
A general method for preparing 1-substituted-2,2-dimethoxyethylamine hydrochlorides involves the condensation of a Betti-base with 2,2-dimethoxyacetaldehyde (B46314) to form a 1,3-oxazine intermediate. google.com Subsequent reaction with a Grignard reagent introduces the substituent at the α-position to the amine group, followed by N-debenzylation to yield the desired product. google.com For example, using methylmagnesium chloride as the Grignard reagent yields 1-methyl-2,2-dimethoxyethylamine hydrochloride. google.com
The synthesis of the parent compound, 2,2-dimethoxyethylamine, can be accomplished by reacting monochloroacetaldehyde dimethyl acetal (B89532) with an ammonia (B1221849) solution under heat, followed by distillation and purification. google.com
| Compound | Starting Materials | Reagents/Conditions | Key Intermediates |
| N-Benzyl-2,2-dimethoxyethanamine | Benzaldehyde, 2,2-Dimethoxyethylamine | Pd/C, H2 | Imine |
| 1-Methyl-2,2-dimethoxyethylamine hydrochloride | Betti-base, 2,2-Dimethoxyacetaldehyde | CH3MgCl, Pd/C, H2 | 1,3-Oxazine |
| 2,2-Dimethoxyethylamine | Monochloroacetaldehyde dimethyl acetal, Ammonia | Heat, Distillation | - |
Structure-Reactivity Relationships
The nature of the N-substituent plays a crucial role in the reactivity of these amines. The presence of a benzyl (B1604629) group in N-benzyl-2,2-dimethoxyethanamine, for example, introduces aromatic character and provides a site for further functionalization. lookchem.comnih.gov The lone pair of electrons on the nitrogen atom makes these compounds nucleophilic, and the steric bulk of the substituent can influence the accessibility of this lone pair, thereby affecting reaction rates. For instance, the diethyl derivative will exhibit different steric hindrance compared to the methyl or benzyl derivatives.
These compounds are valuable intermediates in organic synthesis. For example, 2,2-dimethoxyethylamine has been utilized in the synthesis of bicyclic proline analogs and in three-component reactions to produce α-aminophosphonates. guidechem.comchemicalbook.com The dimethoxyethyl group itself can act as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive aldehyde functionality.
Amide Derivatives of 2,2-Dimethoxyethylamine
The reaction of 2,2-dimethoxyethylamine with various acylating agents leads to the formation of a wide range of amide derivatives. These compounds often exhibit interesting chemical properties and have applications in polymer chemistry and materials science. ontosight.ai
Synthesis
The synthesis of amide derivatives typically involves the acylation of 2,2-dimethoxyethylamine with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base.
N-(2,2-dimethoxyethyl)phthalimide: This derivative can be synthesized via the Gabriel synthesis, where potassium phthalimide (B116566) is reacted with bromoacetaldehyde (B98955) dimethyl acetal. chemicalbook.comlibretexts.org Another route involves the reaction of 2,2-dimethoxyethylamine with phthalic anhydride. researchgate.net The Gabriel synthesis is a classic method for preparing primary amines, and its application here yields the N-substituted phthalimide. organic-chemistry.orgyoutube.com
N-(2,2-dimethoxyethyl)prop-2-enamide (N-Acryloylaminoacetaldehyde Dimethyl Acetal): This monomer is typically prepared by reacting 2,2-dimethoxyethylamine with acryloyl chloride in the presence of a base and often a radical inhibitor to prevent polymerization. ontosight.aiprepchem.com The reaction is usually carried out at low temperatures to control its exothermic nature. prepchem.com
N-(2,2-dimethoxyethyl)methacrylamide: Similar to the prop-2-enamide, this compound is synthesized from 2,2-dimethoxyethylamine (or its N-methylated analogue) and methacryloyl chloride. prepchem.comsigmaaldrich.com The reaction conditions are controlled to favor amide formation and prevent premature polymerization.
| Amide Derivative | Acylating Agent | Base/Conditions | Key Features |
| N-(2,2-dimethoxyethyl)phthalimide | Phthalic anhydride or Potassium phthalimide & Bromoacetaldehyde dimethyl acetal | Heat or Base | Gabriel synthesis application |
| N-(2,2-dimethoxyethyl)prop-2-enamide | Acryloyl chloride | Base, Radical inhibitor, Low temperature | Monomer for polymerization |
| N-(2,2-dimethoxyethyl)methacrylamide | Methacryloyl chloride | Base, Radical inhibitor | Monomer for polymerization |
Structure-Reactivity Relationships
The reactivity of these amide derivatives is largely dictated by the nature of the acyl group.
N-(2,2-dimethoxyethyl)phthalimide: The phthalimide group is a well-known protecting group for amines. organic-chemistry.org The imide protons are acidic and can be removed by a base. The stability of the phthalimide ring makes it a robust functional group, but it can be cleaved under specific conditions, such as hydrazinolysis, to release the primary amine. organic-chemistry.org
N-(2,2-dimethoxyethyl)prop-2-enamide and N-(2,2-dimethoxyethyl)methacrylamide: The presence of the acrylamide (B121943) or methacrylamide (B166291) functionality makes these molecules valuable monomers for polymerization. ontosight.ai They can undergo free-radical polymerization to form polymers with the 2,2-dimethoxyethyl moiety as a pendant group. This acetal group can be subsequently hydrolyzed to an aldehyde, providing a route to functionalized polymers with reactive aldehyde groups. The reactivity of the double bond is influenced by the electronic effects of the amide group.
Substituted Ethanediamide Derivatives Featuring the 2,2-Dimethoxyethyl Moiety
The incorporation of the 2,2-dimethoxyethyl group into ethanediamide structures opens up possibilities for creating more complex molecules with potential applications in coordination chemistry and materials science.
Synthesis
The synthesis of substituted ethanediamide derivatives featuring the 2,2-dimethoxyethyl moiety can be achieved by reacting a suitable diamine with a derivative of oxalic acid, such as oxalyl chloride, followed by reaction with 2,2-dimethoxyethylamine. Alternatively, a two-step process can be employed where 2,2-dimethoxyethylamine is first reacted with one equivalent of an acylating agent containing a second reactive site, which is then coupled with another amine.
Imine Derivatives Incorporating 2,2-Dimethoxyethylamine
Imines, or Schiff bases, are formed by the condensation of a primary amine with an aldehyde or a ketone. The imine derivatives of 2,2-dimethoxyethylamine are important intermediates in various organic transformations.
Synthesis
The synthesis of imine derivatives from 2,2-dimethoxyethylamine is typically a straightforward condensation reaction with a suitable carbonyl compound. organic-chemistry.org The reaction is often carried out in a solvent that allows for the removal of water, which drives the equilibrium towards the formation of the imine. redalyc.org Catalysts, such as acids or bases, can be employed to accelerate the reaction. organic-chemistry.org For example, the reaction of 2,2-dimethoxyethylamine with an aldehyde will yield the corresponding N-(2,2-dimethoxyethyl)imine.
The synthesis of imines can also be achieved through multicomponent reactions, which offer an efficient way to build molecular complexity in a single step. nih.gov
| Imine Derivative | Carbonyl Compound | Conditions | Key Features |
| N-(2,2-dimethoxyethyl)imine | Aldehyde or Ketone | Water removal, Catalyst (optional) | Reversible formation |
Structure-Reactivity Relationships
The key feature of these imine derivatives is the carbon-nitrogen double bond (C=N), which is susceptible to nucleophilic attack at the carbon atom and electrophilic attack at the nitrogen atom. The 2,2-dimethoxyethyl group can influence the electronic properties of the imine through inductive effects.
A significant aspect of their reactivity is the ability of the imine to be reduced to a secondary amine. This is a common strategy in reductive amination reactions. Furthermore, the imine can be hydrolyzed back to the parent amine and carbonyl compound, highlighting the reversible nature of its formation. The 2,2-dimethoxyethyl group can also be deprotected to an aldehyde, providing an additional reactive handle within the molecule. The reactivity of the imine can be tuned by the nature of the substituent on the carbonyl-derived portion of the molecule.
Applications in Advanced Organic Synthesis and Chemical Research
Role as a Synthetic Building Block for Complex Molecules
N-ethyl-2,2-dimethoxyethanamine, also known as aminoacetaldehyde dimethyl acetal (B89532), is a crucial intermediate in the synthesis of various high-value organic compounds. chemicalbook.com Its utility stems from the presence of both a primary amine and a protected aldehyde functionality in the form of a dimethyl acetal. This dual functionality allows for sequential and selective reactions, making it an ideal starting material for the construction of complex molecular frameworks.
The compound's significance is underscored by its application in the synthesis of pharmaceuticals and other biologically active molecules. For instance, it is a key intermediate in the production of ivabradine (B130884) hydrochloride and praziquantel. chemicalbook.com Furthermore, its role extends to the synthesis of proline analogs and α-aminophosphonates through multicomponent reactions. chemicalbook.comchemsrc.com The ability to participate in diverse reaction types, including the Kabachnik-Fields reaction for α-aminophosphonate synthesis, highlights its versatility. chemsrc.com
The general reactivity of this compound involves the initial participation of the amino group in reactions such as N-alkylation or condensation, followed by the deprotection of the acetal to reveal the aldehyde. This aldehyde can then undergo a variety of subsequent transformations, including cyclization reactions, to build the target molecular scaffold. This stepwise approach provides chemists with precise control over the synthetic route, enabling the efficient assembly of complex structures.
Synthesis of Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and materials science. nih.govopenmedicinalchemistryjournal.comnih.govmdpi.commsesupplies.com this compound has proven to be an invaluable precursor for the synthesis of a wide range of these important ring systems. chemicalbook.com
Pyrrole (B145914) Derivatives
The pyrrole moiety is a fundamental component of many biologically active compounds. researchgate.net While direct synthesis of pyrrole derivatives from this compound is not extensively detailed in the provided context, the synthesis of pyrrolo[3,2-d]pyrimidines, known as 9-deazapurines, has been achieved using related aminoacetonitrile (B1212223) precursors. sci-hub.se This suggests the potential for this compound to be utilized in similar cyclization strategies to access functionalized pyrrole-containing systems. The general approach often involves the condensation of an amine with a suitable carbonyl compound or acetylene (B1199291) derivative, followed by cyclization. nih.govmdpi.com
Pyrazine (B50134) Derivatives
Pyrazine derivatives are known for their diverse biological activities. nih.gov this compound can be a precursor for pyrazinone synthesis. The general strategy involves the condensation of an α-amino ketone or a related derivative with another component to form the pyrazine ring. nih.gov For example, N-(2,2-dimethoxyethyl)glycine ethyl ester, which can be derived from this compound, is a potential starting material for such syntheses. chemicalbook.com
A representative synthesis could involve the reaction of an N-substituted aminoacetaldehyde acetal with a dicarbonyl compound or its equivalent, followed by cyclization and oxidation to furnish the aromatic pyrazine ring. The specific reaction conditions and reagents would dictate the substitution pattern on the final pyrazine derivative.
Isoquinoline (B145761) Derivatives
Isoquinolines are an important class of nitrogen-containing heterocycles with a wide range of biological properties. nih.govnih.gov The Pomeranz-Fritsch reaction is a classic method for isoquinoline synthesis, and N-benzylidene-2,2-dimethoxyethylamines, derived from this compound, are key intermediates in a modified version of this synthesis. thieme-connect.de
In a typical procedure, N-benzylidene-2,2-dimethoxyethylamine is treated with ethyl chloroformate and trimethyl phosphite (B83602), followed by the addition of a Lewis acid like titanium(IV) chloride. thieme-connect.de This sequence facilitates the cyclization and subsequent aromatization to yield the isoquinoline ring system. This method has been successfully employed for the large-scale preparation of substituted isoquinolines, such as 6-methoxyisoquinoline. thieme-connect.de
| Precursor | Reagents | Product | Yield (%) |
| N-Benzylidene-2,2-dimethoxyethylamine | 1. ClCO2Et, P(OMe)3; 2. TiCl4 | Isoquinoline | 25-75 |
| 4-Methylbenzaldehyde and 2,2-dimethoxyethylamine | 1. Formation of imine; 2. ClCO2Et, P(OMe)3; 3. TiCl4 | 6-Methylisoquinoline | Not specified |
This table is based on the general reaction scheme and may not represent specific, optimized yields for all derivatives.
Quinazoline (B50416) Derivatives
Quinazolines are another class of bioactive heterocyclic compounds with applications in medicinal chemistry. rjeid.comnih.govnih.gov The synthesis of quinazoline derivatives can be achieved through various strategies, often involving the cyclization of appropriately substituted aniline (B41778) or anthranilic acid derivatives. nih.govlew.rosemanticscholar.org While a direct, one-step synthesis from this compound is not explicitly described, it can serve as a synthon for introducing a two-carbon unit with a nitrogen atom in a multi-step sequence.
For example, the amino group of this compound could be acylated with a 2-aminobenzoyl derivative, followed by deprotection of the acetal and subsequent cyclization to form a dihydroquinazoline, which can then be oxidized to the corresponding quinazoline. The versatility of quinazoline synthesis allows for the incorporation of various substituents, leading to a wide range of derivatives with diverse properties. rjeid.comnih.gov
Pyrido[3,4-b]indol-1-ones
The synthesis of pyrido[3,4-b]indol-1-ones, which are structurally related to β-carbolines, can be envisioned using this compound as a building block. The general approach would likely involve the Pictet-Spengler reaction or a similar cyclization strategy.
A plausible synthetic route would start with the condensation of this compound with a suitable indole-3-acetic acid derivative. The resulting amide would then undergo deprotection of the acetal to reveal the aldehyde functionality. Subsequent acid-catalyzed intramolecular cyclization (Pictet-Spengler reaction) would lead to the formation of the tetrahydro-β-carboline skeleton. Finally, oxidation would yield the desired pyrido[3,4-b]indol-1-one. This strategy allows for the construction of this complex heterocyclic system with control over the substitution pattern on both the indole (B1671886) and pyridine (B92270) rings.
Intermediate in the Synthesis of Pharmaceutical Precursors (e.g., Praziquantel, Noscapine)
There is no direct scientific literature or patent evidence to suggest that this compound is a common or established intermediate in the synthesis of Praziquantel or Noscapine. Research on the synthesis of Praziquantel frequently cites the use of the parent amine, 2,2-dimethoxyethanamine (also known as aminoacetaldehyde dimethyl acetal), as a crucial building block. This related compound is used to construct the pyrazino-isoquinoline core of the Praziquantel molecule. However, the specific N-ethylated variant is not mentioned in these synthetic routes. Similarly, its role as a precursor for Noscapine is not documented.
Applications in Materials Science (e.g., Polymers, Dyes, UV Stabilizers)
The investigation into the applications of this compound in materials science, including its potential incorporation into polymers, dyes, or its use as a UV stabilizer, did not yield any specific research findings. While amines and acetal-containing compounds can be versatile in polymer chemistry, the specific contributions or applications of this compound in this field are not described in the available literature. General searches categorize it as a potential building block for polymer science, but provide no concrete examples or studies. bldpharm.com
Catalytic and Reagent Applications in Organic Transformations
Detailed research on the specific catalytic or reagent applications of this compound is not available. Some related compounds, such as 2,2-dimethoxyethanamine, have been used as reactants in multicomponent reactions, for instance, the Kabachnik-Fields reaction for synthesizing α-aminophosphonates, which is catalyzed by other agents like magnesium perchlorate. chemsrc.com However, this does not constitute a catalytic or primary reagent role for the N-ethyl derivative itself. Patent documents occasionally list the compound as a chemical reagent, but without specifying the context of the chemical transformation. google.com
Investigation in Corrosion Inhibition Studies
There is no available research or published studies on the use of this compound as a corrosion inhibitor. While various organic molecules containing nitrogen and oxygen atoms are often investigated for their potential to inhibit corrosion on metal surfaces, this compound has not been a subject of such documented studies.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in understanding the fundamental electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can determine properties such as the distribution of electrons and the energies of molecular orbitals.
HOMO/LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic potential, while the LUMO is the orbital most likely to accept an electron, signifying electrophilic potential. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity and polarizability. nih.gov
For a molecule like N-ethyl-2,2-dimethoxyethanamine, the nitrogen atom and the oxygen atoms of the methoxy (B1213986) groups, with their lone pairs of electrons, are expected to significantly contribute to the HOMO. The LUMO would likely be distributed over the C-N and C-O antibonding orbitals. Theoretical studies on similar amine-containing compounds provide insights into these properties. For instance, related Schiff base compounds have been analyzed using DFT, revealing how substituents affect the HOMO-LUMO energy gap and, consequently, the molecule's reactivity. nih.gov
Charge Distribution and Molecular Orbitals
The distribution of electron density within this compound can be visualized through molecular electrostatic potential (MEP) maps. These maps illustrate regions of positive and negative electrostatic potential, highlighting areas prone to electrophilic and nucleophilic attack. researchgate.net For this compound, the regions around the nitrogen and oxygen atoms are expected to show negative potential due to the high electronegativity of these atoms, making them sites for interaction with electrophiles. Conversely, the hydrogen atoms of the ethyl and methyl groups would exhibit positive potential.
Natural Bond Orbital (NBO) analysis is another powerful tool to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. researchgate.net In this compound, NBO analysis would likely reveal significant lone pair character on the nitrogen and oxygen atoms and sp3 hybridization for the carbon atoms in the ethyl and methoxy groups.
A summary of predicted electronic properties based on related compounds is presented below:
| Property | Predicted Characteristic for this compound |
| HOMO | Primarily localized on the nitrogen and oxygen atoms. |
| LUMO | Distributed across the antibonding orbitals of the C-N and C-O bonds. |
| HOMO-LUMO Gap | Expected to be relatively large, indicating good kinetic stability. |
| Charge Distribution | Negative potential around N and O atoms; positive potential around H atoms. |
Elucidation of Reaction Mechanisms and Transition States
For example, the amine group can participate in nucleophilic substitution and addition reactions. Theoretical calculations can model the reaction coordinates for such transformations, identifying the geometry of the transition state and the energy barrier that must be overcome. The acetal (B89532) group is generally stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions to yield an aldehyde and alcohols. Computational models can elucidate the step-wise mechanism of this hydrolysis, including the initial protonation of an oxygen atom, the departure of a methoxy group, and the subsequent attack by water.
The synthesis of related compounds, such as alpha-aminophosphonates via the Kabachnik-Fields reaction, has been studied computationally, providing a framework for how this compound might behave in multicomponent reactions. chemsrc.com Such studies can predict the most favorable reaction pathways and the influence of catalysts.
Prediction of Chemical Reactivity and Intermolecular Interactions
The prediction of chemical reactivity and how molecules interact with each other is a cornerstone of computational chemistry. These predictions are vital for understanding the behavior of a compound in various chemical and biological environments.
Chemical Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, can quantify the chemical reactivity of this compound. These descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ). A higher value indicates greater stability. materialsciencejournal.org
Softness (S): The reciprocal of hardness ( 1/η ), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the ability to accept electrons ( χ²/2η ).
By calculating these parameters for this compound, one could compare its reactivity to other compounds and predict its behavior in different chemical environments.
Intermolecular Interactions
The non-covalent interactions that govern how this compound interacts with other molecules can be analyzed using computational methods. These interactions include hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The presence of the nitrogen atom allows for the formation of hydrogen bonds, either as a donor (if protonated) or as an acceptor. The oxygen atoms also act as hydrogen bond acceptors.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-ethyl-2,2-dimethoxyethanamine, providing a detailed map of the hydrogen and carbon atomic environments within the molecule.
¹H NMR Spectroscopy
The proton NMR (¹H NMR) spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. Predicted ¹H NMR data suggests the following chemical shifts:
Ethyl group protons: The methylene (B1212753) protons (-CH2-) of the ethyl group are expected to appear as a quartet, influenced by the adjacent methyl protons. The terminal methyl protons (-CH3) would present as a triplet.
Methylene bridge protons: The protons of the methylene group situated between the nitrogen atom and the acetal (B89532) carbon (-N-CH2-CH(OCH3)2) are anticipated to produce a distinct signal.
Acetal proton: The single proton on the acetal carbon (-CH(OCH3)2) would give rise to a characteristic signal, likely a triplet, due to coupling with the adjacent methylene protons.
Methoxy (B1213986) group protons: The six protons of the two equivalent methoxy groups (-OCH3) are expected to appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with.
For comparative analysis, the experimental ¹H NMR spectrum of the related compound N,N-dimethylethylamine shows characteristic shifts for its ethyl and methyl groups. nih.gov Similarly, the spectrum of 1,2-dimethoxyethane (B42094) provides reference chemical shifts for the methoxy and methylene protons in an ether environment. researchgate.net
¹³C NMR Spectroscopy
The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, identifying the number of unique carbon environments in this compound. Analysis of analogous compounds like N-methylethanamine reveals distinct peaks for each carbon atom in a different chemical environment. youtube.com For this compound, distinct signals are expected for:
The two carbons of the ethyl group.
The methylene carbon adjacent to the nitrogen.
The acetal carbon.
The two equivalent methoxy carbons.
The chemical shifts in ¹³C NMR are influenced by the electronegativity of neighboring atoms. Therefore, carbons bonded to oxygen or nitrogen will appear at a lower field (higher ppm) compared to simple alkyl carbons. libretexts.orgresearchgate.net
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -CH2- (ethyl) | ~2.6 | Quartet |
| -CH3 (ethyl) | ~1.1 | Triplet | |
| -N-CH2- | ~2.7 | Triplet | |
| -CH(OCH3)2 | ~4.5 | Triplet | |
| -OCH3 | ~3.3 | Singlet | |
| ¹³C | -CH2- (ethyl) | ~45 | - |
| -CH3 (ethyl) | ~15 | - | |
| -N-CH2- | ~55 | - | |
| -CH(OCH3)2 | ~104 | - | |
| -OCH3 | ~54 | - |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. nih.govresearchgate.netmdpi.comnih.gov Predicted HRMS data for the protonated molecule [M+H]⁺ indicates a specific mass-to-charge ratio that can be used to confirm its molecular formula, C6H15NO2.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aliphatic amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org In the case of this compound, this would lead to the loss of an ethyl radical or the dimethoxymethyl radical, resulting in characteristic fragment ions. The presence of ether linkages also influences the fragmentation, with cleavage of the C-O bond being a possible pathway. miamioh.edu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 134.1176 |
| [M+Na]⁺ | 156.0995 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
C-N Stretching: Aliphatic amines typically show C-N stretching vibrations in the region of 1250-1020 cm⁻¹. orgchemboulder.com
N-H Bending: As a secondary amine, a band corresponding to N-H bending may be observed. orgchemboulder.com
C-O-C Stretching: The ether linkages (C-O-C) of the acetal group will produce strong absorption bands, typically in the range of 1150-1050 cm⁻¹. youtube.comlibretexts.orgpressbooks.pub
C-H Stretching and Bending: The aliphatic C-H bonds of the ethyl and methylene groups will result in strong stretching absorptions in the 2960-2850 cm⁻¹ region and bending vibrations at lower wavenumbers. pressbooks.pub
For comparison, the FTIR spectrum of the related compound N,N-dimethylethylamine is available in the NIST database. nist.gov Additionally, spectra for aminoacetaldehyde dimethyl acetal provide reference peaks for the acetal and primary amine functionalities. miamioh.edu
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Aliphatic C-H | Stretching | 2960-2850 |
| N-H | Bending | ~1650-1580 (if present) |
| C-O-C (Acetal) | Stretching | 1150-1050 |
| C-N | Stretching | 1250-1020 |
Advanced Microscopy for Morphological and Chemical Surface Characterization of Derivatives (e.g., Scanning Electron Microscopy (SEM), X-ray Photoelectron Spectroscopy (XPS))
While SEM and XPS are not typically used to analyze the small molecule this compound itself, they are powerful techniques for characterizing the morphology and surface chemistry of polymers and other materials derived from it.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface topography of a material. If this compound were used as a monomer or a modifying agent to create a polymer, SEM could be employed to study the morphology of the resulting material. For example, it could reveal the structure of a polymer film, the size and shape of polymeric nanoparticles, or the surface texture of a functionalized material. The combination of SEM with other techniques like XPS allows for a comprehensive understanding of the relationship between surface structure and chemistry. blue-scientific.comthermofisher.com
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top 1-10 nanometers of a material's surface. researchgate.netmdpi.com For derivatives of this compound, such as surface-grafted polymers or functionalized materials, XPS would be invaluable for:
Confirming the presence of nitrogen: The detection of a nitrogen (N 1s) signal would confirm the successful incorporation of the amine-containing moiety onto the surface.
Determining the chemical state of nitrogen: The binding energy of the N 1s peak can distinguish between different nitrogen functional groups, such as primary, secondary, and tertiary amines, or amides if further reactions have occurred. researchgate.netresearchgate.netwur.nlmdpi.comd-nb.infonih.gov
Quantifying surface composition: XPS can determine the relative atomic concentrations of carbon, oxygen, and nitrogen on the surface, providing a measure of the grafting density or surface coverage of the this compound derivative.
These advanced microscopy techniques are crucial for the development and characterization of new materials based on this compound, providing essential information about their surface properties which often dictate their performance in various applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-ethyl-2,2-dimethoxyethanamine in academic research?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, details its use as a precursor in urea derivative synthesis under microwave irradiation (100°C, THF solvent, 2 h reaction time). Purification often employs flash chromatography (30–40% EtOAc/hexanes) .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on:
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., calculated vs. observed values) .
- NMR : Analysis of proton environments (e.g., methoxy and ethyl groups).
- InChIKey : Cross-referencing with databases like PubChem (InChIKey: HUMIEJNVCICTPJ-UHFFFAOYSA-N) .
Q. What are the recommended storage and handling practices for this compound in laboratory settings?
- Methodological Answer :
- Store in a cool, dry place away from oxidizers and acids.
- Use PPE (gloves, goggles) and work in a fume hood.
- Refer to Safety Data Sheets (SDS) for emergency protocols (e.g., spill management, first aid) .
Advanced Research Questions
Q. How can researchers optimize microwave-assisted synthesis conditions for derivatives of this compound?
- Methodological Answer :
- Parameter Tuning : Adjust microwave power, solvent polarity (e.g., THF vs. DMF), and reaction time. achieved 99% yield using imidazole as a catalyst .
- Kinetic Studies : Monitor reaction progress via TLC (Rf = 0.40 in 40% EtOAc/hexanes) to identify optimal endpoints.
Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, dosage).
- Toxicology Cross-Checks : Compare with structurally similar compounds (e.g., N-ethyldiethanolamine, LD50 = 4570 mg/kg in rats) to assess toxicity discrepancies .
- Database Validation : Use PubChem or NIST Chemistry WebBook to verify physicochemical properties .
Q. What mechanistic insights guide the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Electrophilic Susceptibility : The ethoxy and methoxy groups influence electron density, directing substitution at the nitrogen or adjacent carbons.
- Reagent Selection : Use LiAlH4 for reductions or KMnO4 for oxidations, as demonstrated in analogous amine reactions .
- Kinetic Isotope Effects : Study deuterated analogs to elucidate rate-determining steps.
Data Analysis and Validation
Q. How should researchers address discrepancies in spectral data for this compound?
- Methodological Answer :
- Cross-Platform Analysis : Compare NMR/HRMS data with NIST reference spectra .
- Isotopic Pattern Matching : Use HRMS to confirm molecular formula (C5H13NO2, MW = 119.16 g/mol) and rule out impurities .
Biological and Pharmacological Applications
Q. What experimental designs are suitable for studying protein interactions with this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
